(R)-2-Phenylpropylamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (R)-2-Phenylpropylamide and related compounds often involves optical resolution and preferential crystallization techniques to achieve optical purity. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was optically resolved using cinchonidine as a resolving agent, yielding (S)- and (R)-enantiomers with high optical purity. These compounds were further processed to synthesize optically active amino acids and amides (Shiraiwa et al., 2002).

Applications De Recherche Scientifique

Ions R(2)NN(O)NO in Biomedical Research : These ions and their alkylation products are increasingly used as nitric oxide-generating agents in biomedical research. They can form O(2)-arylated derivatives with aza- or nitroaromatic substrates, potentially useful in drug discovery, especially for disrupting HIV-1 p7 nucleocapsid protein's zinc finger assembly, critical to viral replication (Saavedra et al., 2001).

Molecular Light Switch for DNA : The study on Ru(bpy)2(dppz)2+ shows its application as a nonradioactive probe for nucleic acids, demonstrating intense photoluminescence in the presence of double-helical DNA (Friedman et al., 1990).

Selective Binding of Psychotomimetic Phenylisopropylamine Derivatives : This research investigates the binding of these derivatives to 5HT2 receptors, noting optimal stereospecific selectivity for certain hallucinogenic agents in humans (Mckenna et al., 1987).

Polypyridylruthenium (II) Complexes with DNA : This study examines how different Ru(II) complexes bind to DNA, with implications for understanding drug-DNA interactions and the development of therapeutic agents (Kelly et al., 1985).

Phyloseq for Microbiome Census Data Analysis : The phyloseq package in R provides tools for analyzing microbiome census data, integrating ecology, genetics, and multivariate statistics for reproducible research (McMurdie & Holmes, 2013).

Fipronil Metabolism in Aquatic Ecosystems : Studies the dissipation of the insecticide fipronil, a phenylpyrazole derivative, in aquatic ecosystems, offering insights into environmental chemistry and toxicology (Aajoud et al., 2003).

Ru(II) Complexes with Modified Anionic Fragments : Examines the electrochemical and photophysical properties of Ru(II) complexes, which have implications for understanding the reactivity of these complexes in various applications (Bomben et al., 2010).

Propriétés

IUPAC Name |

(2R)-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZZSWAOPDYVLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Phenylpropylamide | |

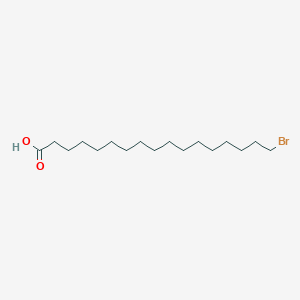

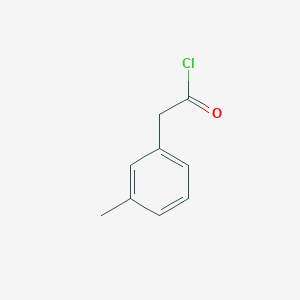

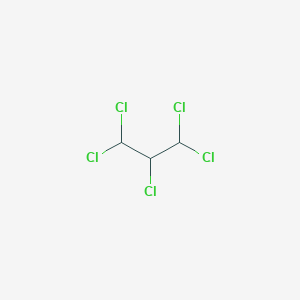

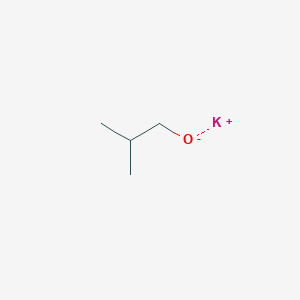

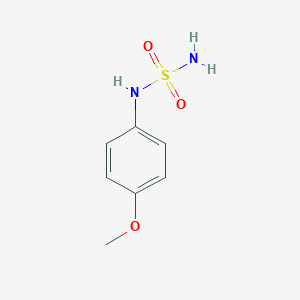

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

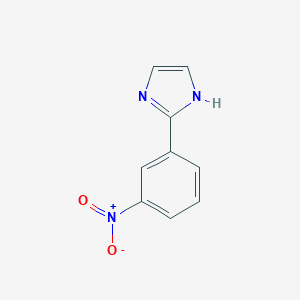

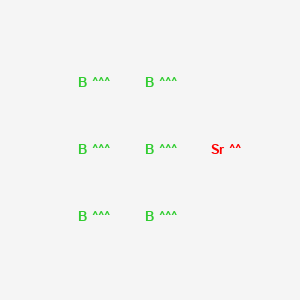

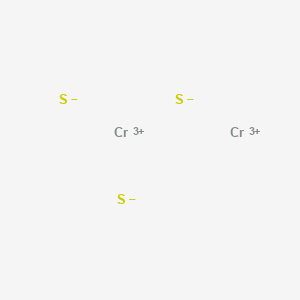

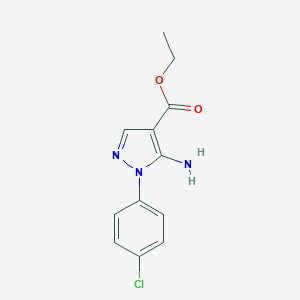

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)